

Application Note: Western Blot Protocol for NaPi2b Expression Analysis

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Compound of Interest

Compound Name: NaPi2b-IN-2

Cat. No.: B10857874

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Audience: Researchers, scientists, and drug development professionals.

This application note provides a detailed protocol for the detection and semi-quantification of sodium-dependent phosphate transport protein 2B (NaPi2b), also known as SLC34A2, in cell lysates and tissue homogenates using Western blotting. NaPi2b is a multi-pass membrane protein involved in phosphate homeostasis and is aberrantly expressed in several cancers, including ovarian, lung, and breast cancer, making it a key target in drug development.[1][2][3][4][5][6]

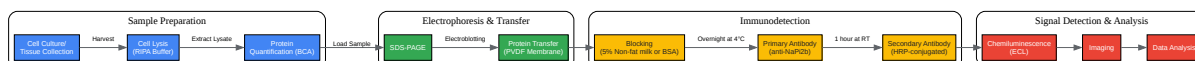
Introduction

Western blotting is a widely used technique in molecular biology to detect specific proteins in a sample.[7] The method involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.[7][8] This protocol has been optimized for the detection of NaPi2b, a membrane protein that requires specific lysis conditions for efficient extraction.

NaPi2b's localization to the cell membrane necessitates the use of lysis buffers containing detergents capable of solubilizing membrane proteins.[9][10][11] Radioimmunoprecipitation assay (RIPA) buffer is a common and effective choice for this purpose.[9][10][12] Following successful extraction, the protocol outlines the steps for sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), protein transfer, immunodetection, and signal visualization.

Experimental Workflow

The following diagram illustrates the key steps in the Western blot protocol for NaPi2b expression analysis.



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